molecular formula C7H7N3OS2 B13980007 1,3-Benzothiazole-2-sulfonimidoamide CAS No. 58670-62-5

1,3-Benzothiazole-2-sulfonimidoamide

Cat. No.: B13980007
CAS No.: 58670-62-5
M. Wt: 213.3 g/mol
InChI Key: AWJLHZCSWNPWLZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzothiazole-2-sulfonimidoamide typically involves the condensation of 2-aminobenzenethiol with sulfonyl chlorides under basic conditions. This reaction forms the benzothiazole ring, which is then further functionalized to introduce the sulfonimidoamide group. Common reagents used in this synthesis include thionyl chloride, sulfuryl chloride, and various amines .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are commonly used to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-2-sulfonimidoamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and various substituted benzothiazoles .

Scientific Research Applications

1,3-Benzothiazole-2-sulfonimidoamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzothiazole-2-sulfonimidoamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it induces apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzothiazole-2-sulfonimidoamide is unique due to its sulfonimidoamide group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

58670-62-5

Molecular Formula

C7H7N3OS2

Molecular Weight

213.3 g/mol

IUPAC Name

2-(aminosulfonimidoyl)-1,3-benzothiazole

InChI

InChI=1S/C7H7N3OS2/c8-13(9,11)7-10-5-3-1-2-4-6(5)12-7/h1-4H,(H3,8,9,11)

InChI Key

AWJLHZCSWNPWLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=N)(=O)N

Origin of Product

United States

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